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molecular formula C8H15NO B1609704 N-Butylmethacrylamide CAS No. 28384-61-4

N-Butylmethacrylamide

Cat. No. B1609704
M. Wt: 141.21 g/mol
InChI Key: VQGWOOIHSXNRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596858

Procedure details

In a 1 liter 3-necked flask were combined 400 ml dry THF and 40 ml distilled n-butylamine (0.405 mol). After cooling to 5° C. in an ice bath, 20 ml (0.205 mol) methacryloyl chloride was added slowly so as to keep the temperature below 10° C. The precipitate was removed by filtration, and the filtrate concentrated on a rotary evaporator. 1 g DNPD was added and the oil distilled at 76°-78° C. and 20 m torr. Yield 24.3 g (84%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.405 mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6](Cl)(=[O:10])[C:7]([CH3:9])=[CH2:8]>C1COCC1>[CH2:1]([NH:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Two
Name
Quantity
0.405 mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter 3-necked flask were combined
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
1 g DNPD was added
DISTILLATION
Type
DISTILLATION
Details
the oil distilled at 76°-78° C.

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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